molecular formula C20H39N3O3S B5035920 N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine

N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine

Cat. No.: B5035920
M. Wt: 401.6 g/mol
InChI Key: KVTCFDAJDXTENO-UHFFFAOYSA-N
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Description

N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine: is a complex organic compound characterized by its unique imidazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine typically involves multiple steps. The process begins with the preparation of the imidazole core, followed by the introduction of the butyl and methylpentylsulfonyl groups. The final step involves the attachment of the methoxyethyl and propan-2-amine groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine is unique due to its specific imidazole structure and the presence of both sulfonyl and methoxyethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39N3O3S/c1-7-8-11-23-19(16-22(18(4)5)12-13-26-6)15-21-20(23)27(24,25)14-9-10-17(2)3/h15,17-18H,7-14,16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTCFDAJDXTENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CCCC(C)C)CN(CCOC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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